molecular formula C10H5BrF3N B1287379 4-Bromo-8-(trifluoromethyl)quinoline CAS No. 260973-10-2

4-Bromo-8-(trifluoromethyl)quinoline

Cat. No. B1287379
CAS RN: 260973-10-2
M. Wt: 276.05 g/mol
InChI Key: ZLLWNTMVQORUCR-UHFFFAOYSA-N
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Description

4-Bromo-8-(trifluoromethyl)quinoline is a chemical compound with the empirical formula C10H4BrF3N . It is a solid substance and is often used in early discovery research .


Synthesis Analysis

The synthesis of quinoline derivatives, such as 4-Bromo-8-(trifluoromethyl)quinoline, has been a subject of interest due to their broad range of activities . The 2,8-bis(trifluoromethyl)-4-vinylquinoline, a key intermediate in the synthesis of potent antimalarial agents, was prepared in good yield (87%) by a direct Suzuki–Miyaura cross-coupling reaction of 4-bromo-2,8-bis(trifluoromethyl)-quinoline with vinylboronic acid MIDA ester .


Molecular Structure Analysis

The molecular weight of 4-Bromo-8-(trifluoromethyl)quinoline is 290.08 . The structure of this compound was established through X-ray crystal structure analysis .


Physical And Chemical Properties Analysis

4-Bromo-8-(trifluoromethyl)quinoline is a solid substance . It has a density of 1.6±0.1 g/cm3, a boiling point of 289.2±35.0 °C at 760 mmHg, and a flash point of 128.7±25.9 °C .

Scientific Research Applications

Medicinal Chemistry Research

Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . The 4-Bromo-8-(trifluoromethyl)quinoline, as a derivative of quinoline, could be used in medicinal chemistry research for future drug development .

Pharmacological Applications

Functionalized quinoline motifs, including 4-Bromo-8-(trifluoromethyl)quinoline, have substantial efficacies in pharmacological applications . They are used in in vivo and in vitro screening, which may pave the way for novel drug development .

Synthesis of Schiff Bases

Quinoline derivatives, including 4-Bromo-8-(trifluoromethyl)quinoline, can undergo a condensation reaction when treated with 4-(trifluoromethyl) aniline and other substituted anilines to access Schiff bases . This process is facilitated by the use of ethanol solvent and heterogeneous catalysis in glacial CH3COOH .

Laboratory Chemicals

4-Bromo-8-(trifluoromethyl)quinoline can be used as a laboratory chemical . It can be used in various chemical reactions and synthesis processes in the lab .

Spectral Analysis

4-Bromo-8-(trifluoromethyl)quinoline can be used in spectral analysis . It can be used to access all the tools needed for spectral analysis and structure drawing & publishing .

Material Science Research

Scientists with experience in areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others can use 4-Bromo-8-(trifluoromethyl)quinoline . It can be used in the synthesis of new materials and the study of their properties .

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral, indicating it is toxic if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

4-Bromo-8-(trifluoromethyl)quinoline is provided to early discovery researchers as part of a collection of unique chemicals . It is a key intermediate in the synthesis of potent antimalarial agents , suggesting it may have future applications in the development of new drugs.

properties

IUPAC Name

4-bromo-8-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3N/c11-8-4-5-15-9-6(8)2-1-3-7(9)10(12,13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLWNTMVQORUCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40611896
Record name 4-Bromo-8-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

260973-10-2
Record name 4-Bromo-8-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 260973-10-2
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